

Flumatinib drug interactions CYP3A4 inhibitors inducers clinical management

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Compound Focus: Flumatinib

CAS No.: 895519-90-1

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Flumatinib-CYP3A4 Inhibitor Interactions: Key Experimental Data

The table below summarizes quantitative data from key in vitro and in vivo studies on the interaction between **flumatinib** and various CYP3A4 inhibitors.

CYP3A4 Inhibitor	Study Type	Key Findings & Parameters	Reported Changes in Flumatinib Exposure	Clinical Implications
Isavuconazole (Moderate Inhibitor)	In Vitro (HLM, rCYP3A4) & In Vivo (Rat)	IC ₅₀ : 6.66 µM (HLM), 2.90 µM (rCYP3A4); Mixed inhibition mechanism [1].	↑ AUC, ↑ C _{max} , ↓ CL _z /F in rats [1].	Likely increase in flumatinib plasma concentration; caution required [1].

CYP3A4 Inhibitor	Study Type	Key Findings & Parameters	Reported Changes in Flumatinib Exposure	Clinical Implications
Voriconazole	In Vitro (Metabolic Profile) & Clinical Case	Confirmed as a CYP3A4 inhibitor in vitro [2]. Case report with dasatinib (same metabolic pathway) shows significant interaction [3].	N/A for flumatinib (in vitro only). Case report showed toxicity with concurrent use of dasatinib [3].	Strong potential for interaction; dose reduction of TKI is recommended [3].
Erythromycin (Strong Inhibitor)	In Vitro & In Vivo (Rat)	Inhibits flumatinib metabolism in vitro [2].	↑ Plasma concentration, ↑ systemic exposure in rats [2].	Lower doses of flumatinib should be considered in clinical practice [2].
Cyclosporine	In Vitro & In Vivo (Rat)	Inhibits flumatinib metabolism in vitro [2].	↑ Plasma concentration, ↑ systemic exposure in rats [2].	Lower doses of flumatinib should be considered in clinical practice [2].
Ketoconazole, Posaconazole	In Vitro (Comparative Inhibition)	Show more potent inhibitory effects on HLM-mediated flumatinib metabolism than itraconazole, fluconazole, and voriconazole [1].	N/A (In vitro comparison)	Expected to significantly increase flumatinib levels.

Experimental Protocol: Assessing DDI In Vitro

This protocol outlines a standard method for investigating the drug-drug interaction (DDI) potential between **flumatinib** and a CYP3A4 inhibitor using human liver microsomes (HLM), based on the methodology from

the search results [1].

1. Materials and Reagents - Test Compounds: Flumatinib, Isavuconazole (or other inhibitors) - **Biological System:** Human Liver Microsomes (HLM) or recombinant human CYP3A4 (rCYP3A4) - **Cofactor:** NADPH (Reduced Nicotinamide Adenine Dinucleotide Phosphate) - **Internal Standard:** Dasatinib - **Solvents:** Acetonitrile, formic acid, PBS (Phosphate Buffered Saline)

2. Equipment - Ultra-Performance Liquid Chromatography Tandem Mass Spectrometry (UPLC-MS/MS) system - Waters Acquity UPLC BEH C18 column (2.1 mm × 50 mm, 1.7- μ m) - Centrifuge

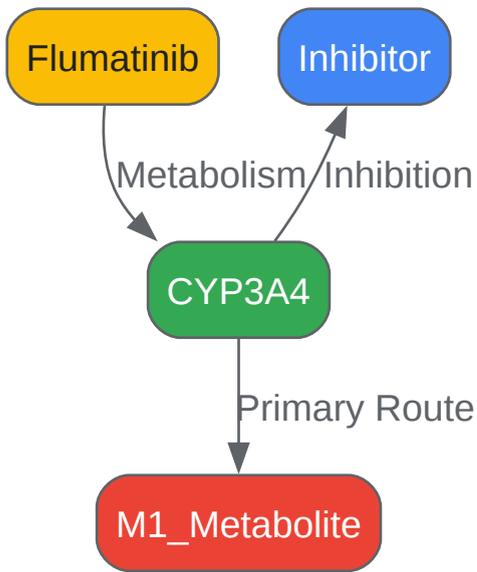
3. Incubation Procedure - Prepare the incubation system with a total volume of 200 μ L: - 1 M PBS (pH 7.4) - **Flumatinib** (at various concentrations, e.g., 1-50 μ M for K_m determination) - HLM (0.3 mg/mL) or rCYP3A4 (0.5 pM) - CYP3A4 inhibitor (at various concentrations for IC_{50} determination) - Pre-incubate the mixture (without NADPH) at 37°C for 5 minutes. - Initiate the metabolic reaction by adding 1 mM NADPH. - Incubate at 37°C for 45 minutes. - Terminate the reaction by adding 20 μ L of internal standard (dasatinib, 200 ng/mL) and 400 μ L of cool acetonitrile. - Centrifuge the mixture at 13,000 rpm for 5 minutes. - Collect the supernatant for UPLC-MS/MS analysis.

4. UPLC-MS/MS Analysis - Chromatography: - **Mobile Phase:** (A) 0.1% formic acid in water; (B) Acetonitrile - **Flow Rate:** 0.4 mL/min - **Gradient:** - 0-0.5 min: 90% A - 0.5-1.0 min: 90% → 10% A - 1.0-1.5 min: 10% A - 1.5-1.6 min: 10% → 90% A - 1.6-2.0 min: 90% A - **Mass Spectrometry (MRM mode, positive ion):** - **Flumatinib:** m/z 563.1 → 463.0 (cone voltage: 10 V, collision energy: 20 eV) - **Metabolite M1:** m/z 549.3 → 462.9 (cone voltage: 10 V, collision energy: 25 eV) - **Internal Standard (Dasatinib):** m/z 488.0 → 401.1 (cone voltage: 10 V, collision energy: 20 eV)

5. Data Analysis - Use the concentration data of **flumatinib** and its metabolite M1 to calculate reaction velocity. - Plot data according to the Michaelis-Menten equation to determine the K_m value. - Plot inhibitor concentration versus reaction velocity to calculate the IC_{50} value.

Flumatinib Metabolism and CYP3A4 Inhibition Pathway

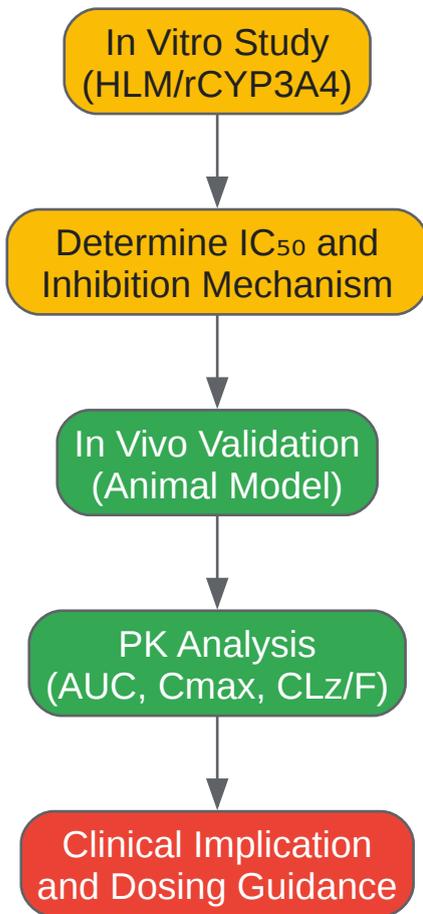
The diagram below visualizes the metabolic pathway of **flumatinib** and the site of action for CYP3A4 inhibitors.



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Experimental Workflow for DDI Investigation

This diagram outlines the logical workflow for conducting a drug-drug interaction study, from in vitro experiments to clinical implications.



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Frequently Asked Questions (FAQs)

Q1: Why is the interaction between flumatinib and CYP3A4 inhibitors like isavuconazole clinically significant? Flumatinib is primarily metabolized by the CYP3A4 enzyme [1] [2]. When a CYP3A4 inhibitor is co-administered, it reduces the metabolism of flumatinib, leading to increased systemic exposure (higher AUC and Cmax) and a decreased clearance rate (CLz/F) [1]. This elevated exposure can enhance both the therapeutic and toxic effects of flumatinib, increasing the risk of adverse events such as thrombocytopenia, leukopenia, and gastrointestinal abnormalities [1].

Q2: How does the inhibitory strength of isavuconazole compare to other azole antifungals against flumatinib metabolism? According to in vitro studies in human liver microsomes, ketoconazole, posaconazole, and isavuconazole show more potent inhibitory effects on flumatinib metabolism compared

to itraconazole, fluconazole, and voriconazole [1]. This suggests that the interaction potential is not uniform across the entire azole class.

Q3: Are there clinical case reports that demonstrate the real-world impact of such interactions? While direct case reports for **flumatinib** are limited in the provided results, a highly relevant case involves **dasatinib** (another TKI also metabolized by CYP3A4). A patient developed pulmonary arterial hypertension after co-administration of reduced-dose dasatinib and voriconazole, despite the dose reduction. The condition resolved upon discontinuation of dasatinib, illustrating that even with dose adjustments, significant toxicity can occur due to this interaction [3]. This underscores the need for extreme caution and close monitoring when these drugs are combined.

Q4: What is the recommended course of action when flumatinib must be co-administered with a strong CYP3A4 inhibitor? Based on the evidence, the following actions are recommended:

- **Dose Adjustment:** Clinical guidelines often recommend reducing the dose of the TKI. For example, it is recommended to reduce dasatinib to 20-40 mg daily when used with a strong CYP3A4 inhibitor [3]. While a specific **flumatinib** dose reduction is not stated, the principle applies.
- **Therapeutic Drug Monitoring (TDM):** If available, TDM should be implemented to ensure **flumatinib** plasma levels remain within the therapeutic range and to avoid overexposure [4].
- **Close Monitoring:** Patients should be closely monitored for signs of toxicity, including regular echocardiography for cardiovascular events and blood counts for hematologic abnormalities [1] [3].
- **Consider Alternatives:** If possible, consider using an antifungal agent with lower CYP3A4 inhibition potential (e.g., anidulafungin) to avoid the interaction entirely.

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To cite this document: Smolecule. [Flumatinib drug interactions CYP3A4 inhibitors inducers clinical management]. Smolecule, [2026]. [Online PDF]. Available at:
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